molecular formula C20H23FN2O4S B6571214 2-(2-fluorophenoxy)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide CAS No. 946351-47-9

2-(2-fluorophenoxy)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide

Cat. No. B6571214
CAS RN: 946351-47-9
M. Wt: 406.5 g/mol
InChI Key: RAWIJNCLROEGJH-UHFFFAOYSA-N
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Description

The compound “2-(2-fluorophenoxy)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide” is a complex organic molecule. It contains a fluorophenoxy group, a propane-1-sulfonyl group, and a tetrahydroquinolin-7-yl group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the tetrahydroquinoline ring, the introduction of the sulfonyl group, and the attachment of the fluorophenoxy group. The exact synthesis would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. The presence of the fluorine atom could introduce some interesting properties, as fluorine is highly electronegative .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the sulfonyl and fluorophenoxy groups. These groups could potentially participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could affect its polarity, boiling point, and other properties .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information, it’s difficult to predict the exact hazards associated with this compound .

Future Directions

The study of new and complex organic compounds like this one is an active area of research. Future work could involve exploring its potential uses, studying its reactivity, and developing methods for its synthesis .

properties

IUPAC Name

2-(2-fluorophenoxy)-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O4S/c1-2-12-28(25,26)23-11-5-6-15-9-10-16(13-18(15)23)22-20(24)14-27-19-8-4-3-7-17(19)21/h3-4,7-10,13H,2,5-6,11-12,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAWIJNCLROEGJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-fluorophenoxy)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide

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